molecular formula C15H11ClFN3O3S2 B2528897 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 899944-39-9

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2528897
CAS No.: 899944-39-9
M. Wt: 399.84
InChI Key: HVHGHGOLZJGEBP-UHFFFAOYSA-N
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Description

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide features a benzothiadiazine core substituted with a chloro group and two sulfonyl oxygen atoms (1,1-dioxido), a thioether linkage, and a 3-fluorophenyl acetamide moiety.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O3S2/c16-9-4-5-12-13(6-9)25(22,23)20-15(19-12)24-8-14(21)18-11-3-1-2-10(17)7-11/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHGHGOLZJGEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide (CAS Number: 899750-48-2) is a derivative of benzo[e][1,2,4]thiadiazine. Its unique structure incorporates a thiadiazine ring and an acetamide moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClN2O3SC_{15}H_{13}ClN_{2}O_{3}S, with a molecular weight of approximately 344.79 g/mol . The structural features include:

  • Thiadiazine ring : Known for various biological activities.
  • Chloro and fluorophenyl substituents : These groups may enhance the compound's pharmacological profile.

Pharmacological Potential

Research indicates that compounds similar to 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide exhibit diverse biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of thiadiazine can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) .
    • The IC50 values for some derivatives were reported to be as low as 9.1 µg/mL , indicating potent anticancer properties .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antibacterial activity. Similar thiadiazine derivatives have exhibited effectiveness against several pathogenic bacteria .
    • A study highlighted significant efficacy against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
  • Anti-inflammatory Effects :
    • Compounds in this class have been evaluated for their anti-inflammatory properties. Some derivatives showed comparable effects to conventional anti-inflammatory medications in animal models .

The biological activity of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Disruption of Microtubule Dynamics : Similar compounds have been shown to affect microtubule stability in cancer cells, leading to apoptosis .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various thiadiazine derivatives on MCF-7 cells. Among the tested compounds, one derivative exhibited an IC50 value of 9.1 µg/mL , demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of thiadiazine derivatives were tested against common bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents/Modifications Biological Activity/Applications Key References
Target Compound : 2-((7-Chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide Benzo[e][1,2,4]thiadiazine 7-Cl, 1,1-dioxido, thioether, 3-F-phenyl acetamide Hypothesized enzyme inhibition/anticancer Inferred
Compound 63 : 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole 3-F-phenyl acetamide, -SH group Cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-dichlorophenyl acetamide Structural mimic of benzylpenicillin; coordination chemistry applications
Compound (XXVI) : 2-[2-(4-Cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-thiazolidin-4-one Benzimidazole + thiazolidinone 4-Cyanophenyl, chloro, thiazolidinone Anticancer screening (no specific data)
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide Benzo[e][1,2,3]thiadiazine 6-Cl, 1,1-dioxido, methylthio-phenyl acetamide Commercial availability; potential kinase inhibition

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s benzo[e][1,2,4]thiadiazine core differs from 1,3,4-thiadiazole (Compound 63) and thiazole () in ring size, sulfur placement, and electronic properties. Benzimidazole derivatives () lack the sulfonyl group, reducing oxidative stability and electrostatic interactions .

Substituent Effects: The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 2,6-dichlorophenyl () or 4-cyanophenyl () substituents. Fluorine’s electronegativity could also influence π-π stacking or dipole interactions . Methylthio () vs. thioether (target compound): Methylthio groups are less reactive but more lipophilic, whereas the thioether in the target compound may participate in redox reactions or metal coordination .

Biological Activity Trends :

  • Cytotoxicity : Compound 63’s thiadiazole core with a 3-fluorophenyl group demonstrates moderate activity against MCF-7 cells, suggesting the target compound’s fluorinated aromatic system may similarly contribute to anticancer effects .
  • Structural Mimicry : Thiazole-based acetamides () mimic benzylpenicillin’s lateral chain, hinting at possible β-lactamase inhibition or antibiotic activity in the target compound .

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